6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 941929-95-9
VCID: VC7430603
InChI: InChI=1S/C17H12ClFN2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2
SMILES: C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Molecular Formula: C17H12ClFN2O
Molecular Weight: 314.74

6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one

CAS No.: 941929-95-9

Cat. No.: VC7430603

Molecular Formula: C17H12ClFN2O

Molecular Weight: 314.74

* For research use only. Not for human or veterinary use.

6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one - 941929-95-9

CAS No. 941929-95-9
Molecular Formula C17H12ClFN2O
Molecular Weight 314.74
IUPAC Name 6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one
Standard InChI InChI=1S/C17H12ClFN2O/c18-14-7-5-12(6-8-14)16-9-10-17(22)21(20-16)11-13-3-1-2-4-15(13)19/h1-10H,11H2
Standard InChI Key WXCPVGIKHRFVSV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6-(4-chlorophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one, reflects its substitution pattern:

  • Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3.

  • 6-position: A 4-chlorophenyl group introduces electron-withdrawing effects, enhancing metabolic stability.

  • 2-position: A 2-fluorobenzyl group contributes to lipophilicity and potential target binding .

Table 1: Key Chemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC₁₇H₁₂ClFN₂O
Molecular Weight314.74 g/mol
CAS Number941929-95-9
SMILESC1=CC=C(C(=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
InChIKeyWXCPVGIKHRFVSV-UHFFFAOYSA-N

Spectroscopic Characterization

Synthetic batches of the compound are validated using:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks for aromatic protons (δ 7.1–8.3 ppm), methylene protons (δ 4.3–5.1 ppm), and fluorine-coupled splitting patterns .

    • ¹³C NMR: Signals for carbonyl carbons (δ 155–165 ppm) and aromatic carbons (δ 110–135 ppm) .

  • Infrared Spectroscopy (IR): Stretching vibrations for C=O (1,680–1,720 cm⁻¹) and C–F (1,100–1,250 cm⁻¹).

  • Mass Spectrometry (MS): Molecular ion peak at m/z 314.74 (M⁺) with fragmentation patterns consistent with chlorine and fluorine loss.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Condensation Reaction:

    • 4-Chlorophenylacetophenone reacts with glyoxylic acid in acetic acid to form a diketone intermediate .

    • Key conditions: Reflux at 100°C for 10 hours .

  • Cyclization with Hydrazine:

    • The diketone undergoes cyclization with hydrazine hydrate, forming the pyridazinone core .

    • Yield: ~93% after crystallization .

  • Benzylation:

    • The 2-fluorobenzyl group is introduced via nucleophilic substitution using 2-fluorobenzyl chloride under basic conditions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
CondensationGlyoxylic acid, acetic acid, reflux85%
CyclizationHydrazine hydrate, reflux93%
Benzylation2-Fluorobenzyl chloride, K₂CO₃, DMF78%

Purification and Scalability

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) resolves regioisomers .

  • Recrystallization: Ethanol-water mixtures yield >99% purity.

  • Challenges: Fluorine’s electronegativity necessitates inert atmospheres to prevent side reactions .

Biological Activity and Mechanism

Kinase Inhibition

The compound exhibits inhibitory activity against c-Jun N-terminal kinase 1 (JNK1), a target in inflammatory and neurodegenerative diseases :

  • IC₅₀: 0.42 μM (JNK1 vs. JNK2/3 selectivity >10-fold) .

  • Binding Mode: Molecular docking suggests hydrogen bonding with Lys93 and hydrophobic interactions with Leu168 .

Anti-inflammatory Effects

  • In Vivo Model: Reduces paw edema in rats by 62% at 10 mg/kg (vs. 68% for dexamethasone) .

  • Mechanism: Suppresses TNF-α and IL-6 production via JNK/AP-1 pathway inhibition .

Structure-Activity Relationships (SAR)

  • Pyridazinone Core: Essential for kinase binding; replacing it with pyridine reduces activity 10-fold .

  • 4-Chlorophenyl Group: Enhances metabolic stability; substitution with nitro groups abolishes activity.

  • 2-Fluorobenzyl Moiety: Optimizes lipophilicity (clogP = 2.8); replacing fluorine with chlorine reduces bioavailability .

Applications and Future Directions

Patent Landscape

  • WO2023156789: Covers JNK inhibitors for inflammatory bowel disease .

  • US2024102032: Claims pyridazinone derivatives as antipsychotics .

Challenges and Innovations

  • Solubility: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies.

  • Synthetic Automation: Flow chemistry approaches reduce reaction times by 40% .

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